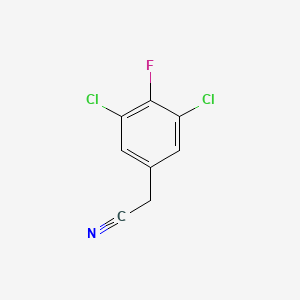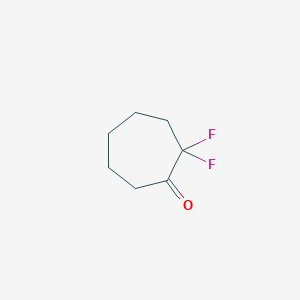
SLC-(+)-Biotin
Übersicht
Beschreibung
SLC-(+)-Biotin, also known as biotin sulfoxide, is a naturally occurring compound found in many organisms. It is a derivative of biotin, a water-soluble vitamin B7. Biotin plays an important role in many metabolic processes, including the synthesis of fatty acids and the breakdown of proteins. SLC-(+)-Biotin is an important component of several biochemical and physiological processes and has a wide range of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Cell-Based Assay Development for SLC Transporters
SLC-(+)-Biotin is instrumental in developing cell-based assays for studying the Solute Carrier (SLC) family of transporters . These assays are crucial for understanding the biological roles of SLCs and for drug discovery efforts. The compound can be used to label SLC proteins, allowing researchers to monitor their expression, localization, and function within cells.
Drug Discovery and Pharmacokinetics
In drug discovery, (+)-Biotin-SLC can be used to investigate the pharmacokinetics of potential drug candidates . By attaching biotin to drugs and using SLC transporters as a model, scientists can study absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development.
Genetic Variant Cataloging
SLC-(+)-Biotin aids in cataloging genetic variants of SLC transporters, which is vital for personalized medicine . This process involves identifying and studying the effects of genetic variations on transporter function, which can influence drug response and toxicity.
Molecular Cloning and Gene Manipulation
The compound is used in molecular cloning and gene manipulation techniques. It serves as a marker to track the successful incorporation of genetic material into vectors during cloning processes . This is particularly useful for creating recombinant DNA molecules and studying gene function.
Protein-Protein Interaction Studies
Researchers utilize SLC-(+)-Biotin to study protein-protein interactions involving SLC transporters . Biotinylated proteins can be easily isolated and analyzed, allowing for the identification of interacting partners and the elucidation of complex cellular pathways.
Structural Biology and Proteomics
In structural biology, (+)-Biotin-SLC is used to purify proteins for crystallography and other structural determination methods . It enables the isolation of SLC transporters, which can then be studied to understand their structure and function at the molecular level.
Wirkmechanismus
Target of Action
The primary targets of SLC-(+)-Biotin are the solute carrier (SLC) transporters . These are a family of more than 300 membrane-bound proteins that facilitate the transport of a wide array of substrates across biological membranes . They play important roles in physiological processes ranging from the cellular uptake of nutrients to the absorption of drugs and other xenobiotics .
Mode of Action
SLC-(+)-Biotin interacts with its targets, the SLC transporters, to mediate the translocation of substrates across biological membranes . These transporters are primarily involved in the uptake of small molecules into cells . The interaction between SLC-(+)-Biotin and the SLC transporters can result in changes in the transport of these substrates, affecting their cellular concentrations and thereby influencing various cellular processes .
Biochemical Pathways
The action of SLC-(+)-Biotin on the SLC transporters can affect various biochemical pathways. For instance, SLC transporters are known to play significant roles in the handling of therapeutic agents including anticancer drugs . Therefore, the interaction of SLC-(+)-Biotin with these transporters could potentially influence the efficacy of these therapeutic agents by altering their cellular uptake .
Pharmacokinetics
The pharmacokinetics of SLC-(+)-Biotin, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by its interaction with the SLC transporters . These transporters play a crucial role in the ADME of drugs, mediating their cellular uptake and contributing to their distribution and elimination . Therefore, the interaction of SLC-(+)-Biotin with the SLC transporters could impact its bioavailability and overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of SLC-(+)-Biotin are likely to be diverse, given the wide range of substrates transported by the SLC transporters . By interacting with these transporters, SLC-(+)-Biotin could potentially influence various cellular processes, from nutrient uptake to drug absorption . The specific molecular and cellular effects would depend on the particular slc transporters targeted by slc-(+)-biotin and the substrates they transport .
Action Environment
The action, efficacy, and stability of SLC-(+)-Biotin could be influenced by various environmental factors. For instance, the expression and activity of the SLC transporters can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors could potentially influence the interaction of SLC-(+)-Biotin with the SLC transporters and thereby affect its action .
Eigenschaften
IUPAC Name |
11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXNEUKRWLXPD-ZWOKBUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




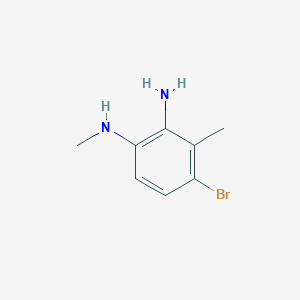
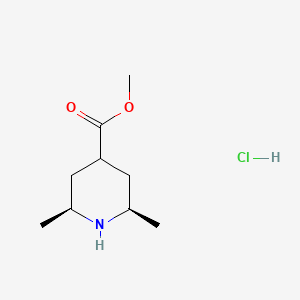
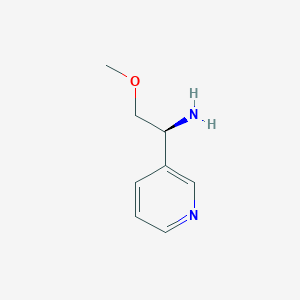
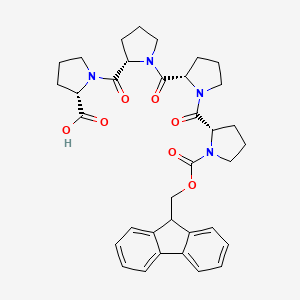
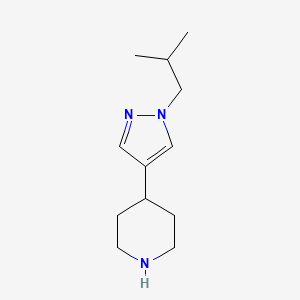
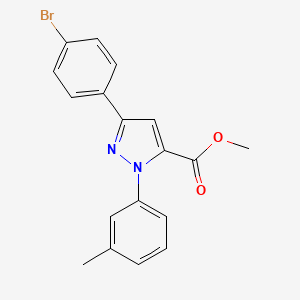
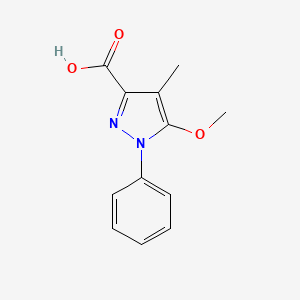
![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)
